![molecular formula C9H8BrN3O2 B1378080 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile CAS No. 1420800-37-8](/img/structure/B1378080.png)
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
Overview
Description
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile (3-BEAN) is a chemical compound that is used in a variety of scientific research applications. It is an important chemical intermediate in the synthesis of a variety of compounds and is used in many different types of laboratory experiments.
Scientific Research Applications
1. Crystal Structure and Molecular Conformation
Research by Payne et al. (2010) explored the crystal structures of compounds related to 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine. This study revealed variations in molecular conformation and packing, highlighting the importance of functionalization in ethylamine-nitroarenes. These findings contribute to our understanding of molecular interactions and can be applied in fields like material science and pharmaceuticals (Payne et al., 2010).
2. Enantiomeric Resolution and Chiral Separation
A study by Ali et al. (2016) involved enantiomeric resolution of compounds similar to 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile. This research is crucial for understanding the chiral properties of such compounds, which is vital in developing enantiomerically pure pharmaceuticals (Ali et al., 2016).
3. Hydrogen Bonding in Crystal Structures
Research by Glidewell et al. (2002) examined hydrogen bonding in compounds like 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile. Such studies aid in understanding the molecular arrangement and are significant for developing materials with specific properties (Glidewell et al., 2002).
4. Reactivity in Chemical Synthesis
The reactivity of related compounds in chemical synthesis was investigated by Khilifi et al. (2008). This research provides insights into how different functional groups affect the chemical reactivity, essential for designing synthetic routes in organic chemistry (Khilifi et al., 2008).
properties
IUPAC Name |
3-bromo-4-(ethylamino)-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-12-9-7(10)3-6(5-11)4-8(9)13(14)15/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQBNSEYVUOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(ethylamino)-5-nitrobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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